molecular formula C12H6N4 B588272 2,2'-Bipyridine-3,3'-dicarbonitrile CAS No. 136869-49-3

2,2'-Bipyridine-3,3'-dicarbonitrile

Cat. No.: B588272
CAS No.: 136869-49-3
M. Wt: 206.208
InChI Key: JJKQATMWMIMXAI-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-3,3’-dicarbonitrile is an organic compound with the molecular formula C12H6N4. It is a derivative of bipyridine, characterized by the presence of two cyano groups at the 3 and 3’ positions of the bipyridine ring. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-3,3’-dicarbonitrile typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 3-cyanopyridine in the presence of a catalyst. This reaction can be carried out under various conditions, including the use of palladium or nickel catalysts, often in combination with ligands to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of 2,2’-Bipyridine-3,3’-dicarbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and minimize costs. The specific details of industrial processes are often proprietary, but they generally follow the principles of catalytic coupling reactions used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-3,3’-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-Bipyridine-3,3’-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine-3,3’-dicarbonitrile primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used. For example, in catalysis, the metal-ligand complex can facilitate various chemical transformations by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine-3,3’-dicarbonitrile is unique due to the presence of cyano groups, which enhance its electron-withdrawing capability and influence its coordination behavior with metal ions. This makes it particularly useful in applications requiring strong ligand-metal interactions and specific electronic properties .

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKQATMWMIMXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674424
Record name [2,2'-Bipyridine]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136869-49-3
Record name [2,2'-Bipyridine]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What makes 2,2'-bipyridine-3,3'-dicarbonitrile interesting for studying nucleophilic attack on nitriles?

A: The crystal structure of this compound reveals important information about how nucleophiles might interact with nitrile groups. Analysis of the compound's crystal structure indicates attractive intramolecular interactions between the nitrogen atoms in the pyridine rings and the carbon atoms of the nitrile groups. [] These interactions suggest a preferred angle of approach for a nucleophile attacking the nitrile group. Specifically, the research proposes that the most favorable attack angle is at least 108° relative to the nitrile triple bond. [] This information could be valuable for understanding reaction mechanisms and designing synthetic strategies involving nucleophilic attack on nitriles.

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